![molecular formula C16H14BrNO4S B2709661 dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-90-8](/img/structure/B2709661.png)
dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound with the CAS Number: 337920-90-8. It has a molecular weight of 396.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 396.26 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, also known as 6,7-dimethyl 5-(4-bromophenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. Each application is detailed in a separate section for clarity.
Antitumor and Cytotoxic Activity
This compound has shown significant potential in antitumor and cytotoxic applications. Research indicates that derivatives of thiazole, including this compound, can inhibit the growth of various cancer cell lines. The presence of the bromophenyl group enhances its ability to interact with cellular targets, leading to apoptosis in cancer cells .
Antimicrobial Properties
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits strong antimicrobial activity. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a promising candidate for developing new antimicrobial agents .
Photocatalytic Applications
The compound’s unique structure allows it to act as an efficient photocatalyst. It can be used in organic synthesis reactions, particularly in photoredox catalysis. This application is valuable for developing environmentally friendly chemical processes, as it utilizes light to drive reactions, reducing the need for harsh chemicals .
Fluorescent Probes
Due to its conjugated system, this compound can be used as a fluorescent probe. It has applications in bioimaging, where it can help visualize cellular components under a microscope. Its fluorescence properties make it useful for tracking biological processes in real-time .
Antioxidant Activity
Research has shown that this compound possesses antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in the development of pharmaceuticals aimed at treating diseases associated with oxidative damage .
Antiviral Activity
Preliminary research indicates that this compound may have antiviral properties. It has shown activity against certain viruses, suggesting its potential use in antiviral drug development. This application is particularly important given the ongoing need for effective antiviral therapies.
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts Synthesis, antileishmanial, antimalarial evaluation and molecular docking study Synthetic Methodologies Toward Thiazolothiazoles (Microreview) : Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives : 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts
Safety and Hazards
特性
IUPAC Name |
dimethyl 5-(4-bromophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJVZJOPZMRYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2709581.png)
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)
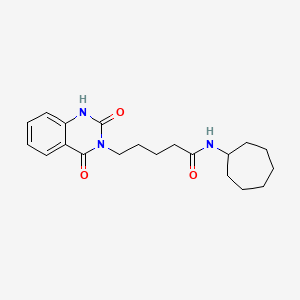
amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)
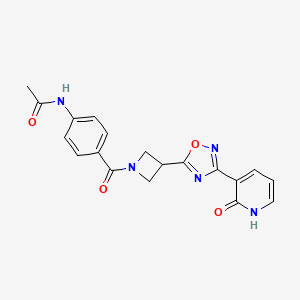
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)
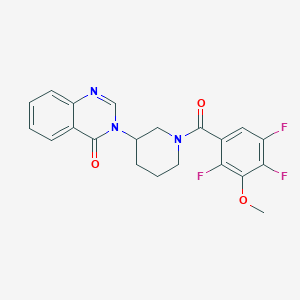
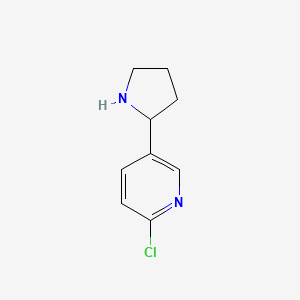

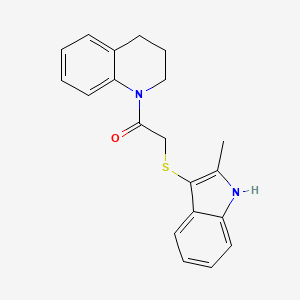


![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)